molecular formula C19H19Cl2N5O3 B11180813 N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11180813
M. Wt: 436.3 g/mol
InChI Key: MBRWFAQTGOEMNH-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the dichlorophenyl group can introduce various functional groups .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H19Cl2N5O3

Molecular Weight

436.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C19H19Cl2N5O3/c20-10-4-5-12(21)13(8-10)22-17(28)11-9-14(27)23-16-15(11)18(29)25-19(24-16)26-6-2-1-3-7-26/h4-5,8,11H,1-3,6-7,9H2,(H,22,28)(H2,23,24,25,27,29)

InChI Key

MBRWFAQTGOEMNH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C=CC(=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

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